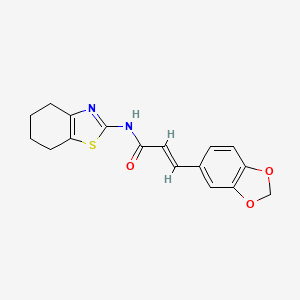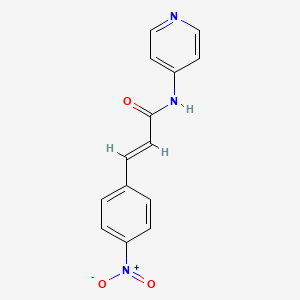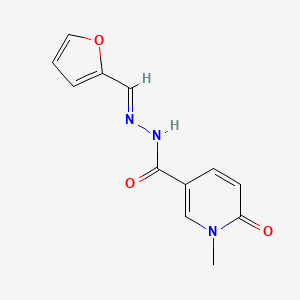
3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and improve cell viability in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide in lab experiments is its potential therapeutic applications in various inflammatory and oxidative stress-related diseases. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its safety and efficacy in preclinical and clinical trials. Additionally, the development of novel derivatives of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide with improved pharmacological properties is also an area of interest.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide involves a multi-step process. The first step is the preparation of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine, which is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with acryloyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(19-17-18-12-3-1-2-4-15(12)23-17)8-6-11-5-7-13-14(9-11)22-10-21-13/h5-9H,1-4,10H2,(H,18,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIQWDNUOQDEX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)


![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)

![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
